4-溴-6-嘧啶-2-基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

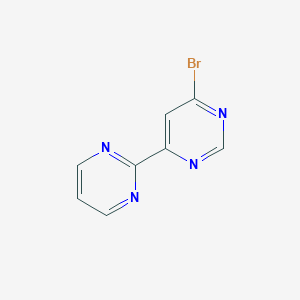

4-Bromo-6-pyrimidin-2-ylpyrimidine is a chemical compound with the CAS Number: 2166764-11-8 . It has a molecular weight of 237.06 . It is a powder in physical form and is stored at a temperature of 4 degrees .

Physical and Chemical Properties Analysis

4-Bromo-6-pyrimidin-2-ylpyrimidine is a powder in physical form . It is stored at a temperature of 4 degrees .科学研究应用

嘧啶衍生物的合成

“4-溴-6-嘧啶-2-基嘧啶”用于嘧啶衍生物的合成。 报道了一种合成4-N-取代-6-溴吡啶并[2,3-d]嘧啶的新方法 . 微波辐射的应用对制备所需产物有益,因为它是一种简单高效的方法,可以提高产率并减少不希望的副产物的形成 .

抗纤维化活性

设计、合成了一系列新型的2-(吡啶-2-基)嘧啶衍生物,并评估了它们对永生化大鼠肝星状细胞(HSC-T6)的生物活性 . 化合物6-(5-(对甲苯基氨基甲酰基)嘧啶-2-基)烟酸乙酯(12m)和6-(5-((3,4-二氟苯基)氨基甲酰基)嘧啶-2-基)烟酸乙酯(12q)显示出最佳活性,IC50值分别为45.69μM和45.81μM .

抗菌活性

嘧啶衍生物,包括从“4-溴-6-嘧啶-2-基嘧啶”合成的那些,以其抗菌特性而闻名 .

抗病毒活性

抗肿瘤活性

酪氨酸激酶抑制剂

未来方向

While specific future directions for 4-Bromo-6-pyrimidin-2-ylpyrimidine are not available, research in the field of pyrimidines is ongoing. For instance, there are studies on the anti-inflammatory activities and structure-activity relationships of pyrimidines . Additionally, research on the anticancer activity of pyrimidines is also being conducted .

作用机制

Target of Action

The primary targets of pyrimidine-based compounds, such as 4-Bromo-6-pyrimidin-2-ylpyrimidine, are often enzymes involved in inflammatory responses . These include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which play a crucial role in the production of prostaglandins, key mediators of inflammation .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, including 4-Bromo-6-pyrimidin-2-ylpyrimidine, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The inhibition of COX enzymes by 4-Bromo-6-pyrimidin-2-ylpyrimidine affects the biochemical pathway that leads to the production of prostaglandins, specifically PGE2 . This results in a decrease in inflammation, as prostaglandins are key mediators of inflammatory responses .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives are generally influenced by their chemical structure, and modifications can be made to improve their bioavailability .

Result of Action

The result of the action of 4-Bromo-6-pyrimidin-2-ylpyrimidine is a reduction in the production of PGE2, leading to a decrease in inflammation . This can have beneficial effects in conditions where inflammation plays a key role.

Action Environment

The action, efficacy, and stability of 4-Bromo-6-pyrimidin-2-ylpyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

生化分析

Biochemical Properties

The biochemical properties of 4-Bromo-6-pyrimidin-2-ylpyrimidine are not fully understood yet. It is known that pyrimidines play a crucial role in biochemical reactions. They are involved in the synthesis of DNA and RNA, and they interact with various enzymes and proteins

Cellular Effects

It is known that pyrimidines and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-bromo-6-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-7-4-6(12-5-13-7)8-10-2-1-3-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICUJMVMNDYHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)

![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)

![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)

![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)

![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)